1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is an organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a tolyl group
Scientific Research Applications
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-pyrrolidine intermediate. This intermediate is then reacted with m-tolyl ethanone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-6-5-7-16(12-15)13-19(21)20-11-10-18(14-20)24(22,23)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJDVUFKXCXGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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